N-{[4-(Propan-2-yloxy)phenyl]methyl}oxan-4-amine
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Overview
Description
N-{[4-(Propan-2-yloxy)phenyl]methyl}oxan-4-amine is an organic compound characterized by the presence of an oxane ring and a phenyl group substituted with a propan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(Propan-2-yloxy)phenyl]methyl}oxan-4-amine typically involves the following steps:
Formation of the Phenyl Ether: The initial step involves the reaction of 4-hydroxybenzyl alcohol with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-(propan-2-yloxy)benzyl alcohol.
Oxane Ring Formation: The next step involves the cyclization of the intermediate with an appropriate reagent to form the oxane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(Propan-2-yloxy)phenyl]methyl}oxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Corresponding oxides and ketones.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives and alkylated products.
Scientific Research Applications
N-{[4-(Propan-2-yloxy)phenyl]methyl}oxan-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[4-(Propan-2-yloxy)phenyl]methyl}oxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-{[4-(Methoxy)phenyl]methyl}oxan-4-amine: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
N-{[4-(Ethoxy)phenyl]methyl}oxan-4-amine: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.
Uniqueness
N-{[4-(Propan-2-yloxy)phenyl]methyl}oxan-4-amine is unique due to the presence of the propan-2-yloxy group, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
N-[(4-propan-2-yloxyphenyl)methyl]oxan-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-12(2)18-15-5-3-13(4-6-15)11-16-14-7-9-17-10-8-14/h3-6,12,14,16H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCUAFZKEIIMMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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